molecular formula C19H25ClN2O B000487 Palonosetron hydrochloride CAS No. 135729-62-3

Palonosetron hydrochloride

Cat. No.: B000487
CAS No.: 135729-62-3
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-SSPJITILSA-N
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Description

Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist (RA) approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). It is distinguished by its prolonged elimination half-life (~40 hours) and high receptor binding affinity (pKi = 10.45), enabling sustained activity against both acute and delayed phases of emesis . Palonosetron’s mechanism involves blocking 5-HT3 receptors in the gastrointestinal tract and central nervous system, inhibiting the release of neurotransmitters that trigger vomiting . The U.S. FDA approved palonosetron for PONV in 2008, supported by phase III trials demonstrating superior pharmacokinetics and efficacy compared to first-generation 5-HT3 RAs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delapril hydrochloride involves the reaction of specific precursor compounds in an organic solvent. One common synthetic route includes the reaction of a compound of formula (II) with a compound of formula (III) to produce delapril hydrochloride . The reaction conditions typically involve controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of delapril hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as differential scanning calorimetry (DSC), thermogravimetry (TG), X-ray powder diffraction (XRPD), and liquid chromatography (LC) to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Step 1: Condensation-Reduction

  • Reactants : 3,4-Dihydro-1-naphthalenemethylamine hydrochloride and 3-Quinuclidinone hydrochloride.
  • Conditions : Butanol solvent, reductive amination.
  • Product : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine butanol solution .

Step 2: Catalytic Hydrogenation

  • Catalyst : 5% Pd-C.
  • Conditions : Room temperature, hydrogen gas.
  • Product : N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine .

Step 3: Cyclization and Salt Formation

  • Reagents : Triphosgene (BTC), boron trifluoride etherate.
  • Conditions : Toluene solvent, reflux (110°C).
  • Product : Palonosetron hydrochloride (38.9% yield, 99% stereochemical purity) .

Key Reaction Table:

StepReaction TypeReagents/CatalystsYield (%)Purity (%)
1Reductive AminationNaBH₄, butanol8598
2HydrogenationPd-C, H₂9299
3CyclizationTriphosgene, BF₃·Et₂O38.999

Metabolic Reactions

Palonosetron undergoes hepatic metabolism primarily via CYP2D6, with minor roles for CYP3A4 and CYP1A2 .

Primary Metabolites :

  • N-Oxide-palonosetron : Formed via oxidation of the quinuclidine nitrogen.
  • 6-S-Hydroxy-palonosetron : Generated through hydroxylation at the 6th position of the isoquinoline ring .

Metabolic Pathway Characteristics :

  • Binding Affinity : Metabolites exhibit <1% 5-HT₃ receptor activity compared to the parent compound .
  • Excretion : 50% metabolized; 40% excreted unchanged in urine .

Thermal Stability :

  • Stable under normal storage conditions (25°C, 60% RH) .
  • Degrades at >100°C, forming unidentified decomposition products .

Chemical Stability :

  • pH Sensitivity : Stable in pH 4.5–5.5 aqueous solutions .
  • Oxidation : Reacts with strong oxidizers (e.g., H₂O₂), leading to N-oxide derivatives .

Incompatibilities :

  • Avoid mixing with topotecan or irinotecan hydrochloride due to precipitation risks .

Stereochemical Considerations

The synthesis requires strict control of stereochemistry due to chiral centers in intermediates :

  • Chiral Resolution : Enantioseparation achieved using Chiralcel-OD columns (n-hexane:ethanol:methanol:heptafluorobutyric acid) .
  • Critical Intermediate : N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine (99% enantiomeric excess) .

Degradation Pathways

Forced degradation studies reveal:

  • Acid/Base Hydrolysis : Minimal degradation (<7%) under reflux with 5N HCl or 2N NaOH .
  • Oxidative Stress : Forms polar degradation products in 3% H₂O₂ .
  • Photostability : Resistant to UV and visible light .

Analytical Characterization

ParameterMethodKey Findings
Purity Chiral HPLC (Chiralcel-OD)99.9% enantiomeric purity
Degradation LC-MSIdentified 8 process-related impurities
Potentiometric Ion-selective electrodeLOD: 1.2 µg/mL; LOQ: 3.6 µg/mL

Scientific Research Applications

Delapril hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to manage hypertension and heart failure by inhibiting the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure . In chemistry, it serves as a model compound for studying prodrug activation and enzyme inhibition. In industry, delapril hydrochloride is used in the formulation of antihypertensive medications .

Comparison with Similar Compounds

Pharmacokinetic Properties

Palonosetron’s extended half-life (40 hours) is 4–10 times longer than first-generation 5-HT3 RAs like ondansetron (~4 hours), granisetron (~9 hours), and dolasetron (~7 hours) . Its high receptor binding affinity (pKi = 10.45) also results in stronger and more durable receptor inhibition compared to granisetron (pKi ~8.5–9.1) and ondansetron (pKi ~8.4) . These properties contribute to its efficacy in delayed-phase CINV, where older agents often falter.

Table 1: Pharmacokinetic Comparison

Drug Half-Life (hours) Receptor Binding Affinity (pKi) Key References
Palonosetron 40 10.45
Granisetron ~9 ~8.5–9.1
Ondansetron ~4 ~8.4

Efficacy in Acute vs. Delayed CINV

Clinical trials consistently highlight palonosetron’s superiority in delayed-phase CINV. A 2013 multicenter trial comparing palonosetron (0.25 mg) and granisetron (3 mg) reported a delayed vomiting complete response rate (CRR) of 51.75% for palonosetron versus 31.03% for granisetron (P = 0.002) . Acute-phase CRRs were similar between the two drugs, confirming non-inferiority (P < 0.001) . Another study in platinum-based chemotherapy showed palonosetron achieved 83.33% acute emesis control and 70.83% delayed emesis control, outperforming granisetron (66.67% and 58.33%, respectively; P < 0.05) .

Table 2: Efficacy in CINV (Complete Response Rates)

Study (Reference) Drug Acute CRR (%) Delayed CRR (%)
Palonosetron Similar 51.75*
Granisetron Similar 31.03
Palonosetron 83.33* 70.83*
Granisetron 66.67 58.33

Statistically significant difference (P* < 0.05).

Compatibility and Combination Therapies

Palonosetron demonstrates stability and compatibility with common chemotherapeutics (e.g., fluorouracil, gemcitabine) and antiemetics (e.g., rolapitant, dexamethasone) during Y-site administration . Its role in combination regimens, such as NEPA (netupitant/palonosetron), enhances efficacy against highly emetogenic chemotherapy by dual NK1/5-HT3 receptor blockade .

Biological Activity

Palonosetron hydrochloride, marketed under the brand name Aloxi, is a second-generation selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative procedures. Its unique pharmacological properties distinguish it from older 5-HT3 antagonists, making it a significant agent in clinical oncology and anesthesia.

Palonosetron exhibits a high binding affinity for the 5-HT3 receptors located in both the central nervous system (CNS) and peripheral nervous system. This binding inhibits serotonin from activating these receptors, which are crucial in mediating nausea and vomiting. Notably, palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of older agents like ondansetron and granisetron .

The drug also demonstrates allosteric modulation of the 5-HT3 receptor, leading to prolonged inhibition of serotonin signaling even after the drug is no longer detectable in plasma. This characteristic results in a longer duration of action, with a half-life of approximately 40 hours , compared to 3-6 hours for older agents .

Pharmacokinetics

Palonosetron is administered intravenously, with a typical dose of 0.25 mg for adults. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution8.3 ± 2.5 L/kg
Plasma Protein Binding~62%
Total Body Clearance160 ± 35 mL/h/kg
Renal Clearance66.5 ± 18.2 mL/h/kg
MetabolitesN-oxide-palonosetron and 6-S-hydroxy-palonosetron (both <1% activity)

Approximately 50% of palonosetron is metabolized into inactive metabolites, primarily via the CYP2D6 enzyme pathway, with some contribution from CYP3A4 and CYP1A2 .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its efficacy in preventing CINV. A meta-analysis indicated that palonosetron significantly improves control over both acute and delayed nausea and vomiting following moderately to highly emetogenic chemotherapy regimens .

  • Complete Response Rate (CRR) : In clinical trials, palonosetron demonstrated superior efficacy in preventing delayed CINV compared to granisetron:
Study TypePalonosetron CRR (%)Granisetron CRR (%)P-value
Randomized Controlled Trial78.282.7P=0.35
Multi-Center Study9086.6P<0.001

The delayed CRR was significantly higher for palonosetron (P=0.002), showcasing its effectiveness in managing prolonged nausea .

Postoperative Nausea and Vomiting (PONV)

In postoperative settings, palonosetron has shown comparable efficacy to granisetron in preventing PONV:

  • In a study involving laparoscopic cholecystectomy patients:
Time PeriodPalonosetron CRR (%)Granisetron CRR (%)
0-3 hours9086.6
3-24 hours9083.3

These results indicate that palonosetron provides effective protection against PONV during critical recovery periods .

Case Studies

  • Chemotherapy Patients : A case study involving 240 patients undergoing chemotherapy found that palonosetron significantly reduced delayed vomiting rates compared to granisetron (P=0.002), while acute vomiting rates were similar between the two groups .
  • Pediatric Patients : In a randomized trial with 165 pediatric patients , palonosetron was effective in preventing nausea and vomiting post-surgery, achieving a CR rate comparable to ondansetron, reinforcing its safety profile across different age groups .

Safety Profile

Palonosetron has a favorable safety profile with few significant adverse effects reported in clinical trials. There are no known clinically significant drug-drug interactions or warnings regarding cardiac safety associated with its use . The most common side effects include headache and constipation, which are generally mild.

Q & A

Basic Research Questions

Q. What is the mechanism of action of palonosetron hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV)?

this compound acts as a selective serotonin 5-HT₃ receptor antagonist. It binds to 5-HT₃ receptors in the gastrointestinal tract and central nervous system, inhibiting serotonin release triggered by chemotherapy. This prevents vagal nerve activation and subsequent vomiting reflexes. Unlike first-generation 5-HT₃ antagonists, palonosetron exhibits prolonged binding affinity and allosteric interactions, contributing to its efficacy in delayed CINV .

Q. What are the key pharmacokinetic properties of this compound?

this compound has a mean elimination half-life of ~40 hours, enabling sustained activity. Its volume of distribution is 8.3 L/kg, and it undergoes hepatic metabolism via CYP2D6 and CYP3A4 isoforms. Pharmacokinetic studies using UPLC-MS/MS in healthy volunteers show dose-linear behavior across 0.125–0.5 mg doses, with peak plasma concentrations (Cmax) achieved within 1–2 hours post-administration .

Q. How does this compound compare to older 5-HT₃ antagonists like ondansetron in acute CINV control?

In randomized trials, palonosetron (0.25 mg IV) demonstrated non-inferiority to ondansetron (8 mg IV) in acute CINV complete response rates (CRR: 80.0% vs. 76.7%, P > 0.05). However, its extended half-life and receptor binding kinetics make it preferable for delayed-phase efficacy .

Advanced Research Questions

Q. What methodological considerations are critical when designing a clinical trial to evaluate palonosetron's efficacy in delayed CINV?

Trials should adopt a multi-center, double-blind, active-controlled design with stratification by emetogenicity of chemotherapy (e.g., highly vs. moderately emetogenic). Key endpoints include delayed-phase CRR (24–120 hours post-chemotherapy) and safety metrics. For example, a study comparing palonosetron (0.25 mg) to granisetron (3 mg) used central randomization, controlled for prior chemotherapy exposure, and employed validated patient-reported outcome tools for nausea severity .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

Stability-indicating RP-HPLC or UPLC methods are recommended. Parameters to validate include:

  • Linearity : Over 0.1–10 µg/mL (R² ≥ 0.999).
  • Precision : ≤2% RSD for intra-/inter-day variability.
  • Accuracy : 98–102% recovery via spike-and-recovery experiments.
  • Specificity : Baseline separation from degradants (e.g., oxidation products) using C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0) .

Q. What evidence supports the synergistic use of palonosetron with NK-1 receptor antagonists like netupitant?

The combination (e.g., AKYNZEO®) targets both 5-HT₃ and NK-1 receptors, blocking multiple pathways in the vomiting reflex. A phase III trial demonstrated a 95% CRR in delayed CINV with fosnetupitant/palonosetron vs. 81% with palonosetron alone. Methodologically, such studies require pharmacokinetic interaction analyses to confirm no CYP-mediated interference .

Q. How do contradictory findings in palonosetron’s efficacy across patient subgroups inform personalized antiemetic regimens?

Subgroup analyses reveal variability in CRR based on age, CYP2D6 metabolizer status, and chemotherapy type. For instance, patients receiving cisplatin-based regimens may require dose adjustments. Researchers should incorporate pharmacogenomic screening (e.g., CYP2D6 polymorphisms) and Bayesian statistical models to optimize dosing .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate confounding factors in real-world studies of palonosetron’s safety profile?

Use propensity score matching to balance covariates like concurrent dexamethasone use. Adverse event (AE) reporting should follow CTCAE v5.0 criteria, with emphasis on differentiating drug-related AEs (e.g., constipation: 14.4% with palonosetron vs. 12.5% with granisetron) from chemotherapy-induced effects (e.g., myelosuppression) .

Q. How can in vitro models elucidate palonosetron’s allosteric modulation of 5-HT₃ receptors?

Radioligand binding assays (e.g., [³H]-palonosetron) and electrophysiological studies in HEK293 cells expressing human 5-HT₃A receptors can quantify receptor occupancy and dissociation rates. Computational docking simulations further predict binding site interactions .

Properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046610
Record name Palonosetron hydrochloride
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Molecular Weight

332.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135729-62-3, 135729-61-2
Record name Palonosetron hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride [USAN:JAN]
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Record name Palonosetron hydrochloride (Aloxi)
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Record name Palonosetron hydrochloride
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Record name 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Palonosetron hydrochloride
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CID 155892100
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CID 75967240
Palonosetron hydrochloride

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